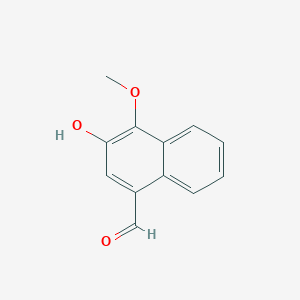

3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde

Beschreibung

3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a hydroxyl group at the third position, a methoxy group at the fourth position, and an aldehyde group at the first position of the naphthalene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.

Eigenschaften

CAS-Nummer |

75965-71-8 |

|---|---|

Molekularformel |

C12H10O3 |

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

3-hydroxy-4-methoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O3/c1-15-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-7,14H,1H3 |

InChI-Schlüssel |

VNMPXMTXKUOAJA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C2=CC=CC=C21)C=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen: Die Synthese von 3-Hydroxy-4-Methoxy-Naphthalin-1-carbaldehyd umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit Naphthalinderivaten, wie z. B. 3-Hydroxy-4-Methoxy-Naphthalin.

Reaktionsbedingungen: Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, mit Temperaturen im Bereich von 60 °C bis 80 °C, und die Reaktionszeit variiert je nach gewünschter Ausbeute und Reinheit von wenigen Stunden bis zu einer Nacht.

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von 3-Hydroxy-4-Methoxy-Naphthalin-1-carbaldehyd nach ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch- oder kontinuierliche Reaktoren: Einsatz von Batch- oder kontinuierlichen Reaktoren, um eine gleichbleibende Produktqualität zu gewährleisten.

Reinigung: Das Rohprodukt wird mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Schiff Base Formation via Condensation with Amines

The aldehyde group undergoes nucleophilic addition with primary amines to form Schiff bases (imines), a reaction widely exploited in synthesizing bioactive compounds and coordination complexes.

Example :

Reaction with 2-amino-4-methylphenol in methanol yields (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol (C₁₉H₁₇NO₂) .

| Reagent | Conditions | Product | Characterization |

|---|---|---|---|

| 2-Amino-4-methylphenol | Methanol, 1 h, stirring | Orange crystalline Schiff base | NMR, IR, UV-Vis, X-ray diffraction |

Mechanism :

-

Protonation of the aldehyde oxygen enhances electrophilicity.

-

Nucleophilic attack by the amine forms a hemiaminal intermediate, followed by dehydration to the imine .

Alkylation and Acylation of the Hydroxyl Group

The phenolic -OH group participates in alkylation or acylation reactions under basic conditions.

Alkylation :

Reaction with allyl bromide in acetone/K₂CO₃ at 50–60°C for 48 h introduces an allyl ether group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Allyl bromide | Acetone, K₂CO₃, 48 h, 50–60°C | 3-Allyloxy-4-methoxynaphthalene-1-carbaldehyde | Not reported |

Acylation :

Chloroacetyl chloride or cinnamoyl chloride in DMF/K₂CO₃ forms ester derivatives, enhancing solubility for biological assays .

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes electrophilic substitution, directed by the -OCH₃ and -OH groups.

Nitration :

-

The methoxy group at position 4 activates the ring, directing nitration to position 6 (meta to -OCH₃).

-

The hydroxyl group at position 3 further modulates reactivity through hydrogen bonding.

Sulfonation :

Concentrated H₂SO₄ introduces sulfonic acid groups at positions activated by the methoxy and hydroxyl substituents.

Reduction and Oxidation Reactions

Reduction :

The aldehyde group is reduced to a primary alcohol using NaBH₄ or LiAlH₄, yielding 3-hydroxy-4-methoxynaphthalene-1-methanol. This intermediate is valuable for further functionalization.

Oxidation :

Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the aldehyde converts to a carboxylic acid, though steric hindrance from the naphthalene ring may limit efficiency.

Complexation with Metal Ions

The hydroxyl and aldehyde groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic or antimicrobial properties.

Example :

-

Cu(II) complexes exhibit enhanced antioxidant activity compared to the free ligand, attributed to metal-ligand charge transfer.

Kinetic Reactivity in Nucleophilic Additions

The compound’s aldehyde reacts with glycine-p-nitroanilide (Gly-pNA) in aqueous buffer (pH 7.4) with a rate constant (k₁) influenced by substituent effects:

-

The methoxy group’s +M effect stabilizes transition states, while the hydroxyl group’s -I effect enhances electrophilicity .

| Substituent | k₁ (L·mol⁻¹·min⁻¹) | Relative Reactivity |

|---|---|---|

| 4-Methoxy (reference) | 0.0356 | 1.0 |

| 3-Hydroxy-4-methoxy (predicted) | 0.10–0.15* | 2.8–4.2 |

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The compound serves as a precursor in the synthesis of several biologically active molecules. Notably, it can be used to prepare:

- Anticancer Agents : It acts as a precursor for the stereoselective synthesis of (Z)-combretastatin A-4, an important compound in cancer therapy .

- Morphine Derivatives : It is also utilized in the preparation of morphine, highlighting its relevance in pharmaceutical applications .

Biological Activities

Research indicates that 3-hydroxy-4-methoxynaphthalene-1-carbaldehyde exhibits various biological activities:

Anticancer Properties

A study highlighted its role in developing anti-mitotic agents that target microtubules, showing potential for treating breast cancer. Compounds synthesized from this aldehyde demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, with IC50 values indicating strong efficacy .

Antimicrobial Activity

The compound has been assessed for its antimicrobial properties. Methoxylated and methylated derivatives of naphthalene carboxanilides, derived from similar structures, showed promising activity against Staphylococcus aureus and methicillin-resistant strains . This suggests potential applications in developing new antibiotics.

Synthesis of Anticancer Agents

A recent study synthesized a series of compounds based on this compound to evaluate their anticancer activity. The derivatives were tested against various cancer cell lines, including MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited potent anticancer activity, with mechanisms involving cell cycle arrest and apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 22b | MCF-7 | 0.39 | Tubulin polymerization inhibition |

| 22b | MDA-MB-231 | 0.77 | Apoptosis induction |

Development of Antimicrobial Agents

Another study focused on synthesizing methoxylated derivatives of naphthalene carboxanilides from related compounds. These derivatives were tested for their effectiveness against bacterial strains, demonstrating comparable efficacy to established antibiotics like ampicillin .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Pathways: It can influence biochemical pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-2-methoxynaphthalene-1-carbaldehyde: Similar structure but with the methoxy group at the second position.

4-Hydroxy-3-methoxynaphthalene-1-carbaldehyde: Similar structure but with the hydroxyl and methoxy groups interchanged.

Uniqueness: 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is a naphthalene derivative that has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and neuroprotection, making it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound, particularly its ability to inhibit tubulin polymerization. This mechanism is crucial for disrupting cancer cell proliferation. For instance, the compound demonstrated significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values reported for these cell lines were as low as 0.403 μM, indicating potent antiproliferative effects .

The mechanism of action involves binding to the colchicine site on tubulin, which leads to cell cycle arrest at the G2/M phase. This disruption in microtubule dynamics is essential for inhibiting cancer cell division and promoting apoptosis . Molecular docking studies have revealed that specific interactions between the compound and amino acid residues in tubulin facilitate this binding, further elucidating its anticancer potential .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects . Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's antioxidant properties contribute to its ability to mitigate cellular damage in neuronal contexts .

Other Biological Activities

Beyond anticancer and neuroprotective activities, this compound has shown promise in other areas:

- Anti-inflammatory Activity : Preliminary studies indicate that it may reduce inflammation markers in vitro.

- Antimicrobial Properties : Some derivatives of naphthalene compounds exhibit antimicrobial activity, suggesting potential applications in treating infections .

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study evaluating various naphthalene derivatives, this compound was synthesized and screened against multiple cancer cell lines. The compound exhibited a significant reduction in cell viability across tested lines, particularly showing an IC50 value of 0.403 μM against HeLa cells. This study underscores the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Neuroprotection Mechanism

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced markers of apoptosis and increased cell viability compared to untreated controls. These findings suggest a protective mechanism that warrants further exploration for therapeutic applications in neurodegenerative diseases .

Q & A

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

Q. What strategies mitigate photodegradation during storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.